1-(1-(Pyridin-4-yl)ethyl)piperazine is a chemical compound that belongs to the piperazine class, characterized by its unique structure and potential applications in medicinal chemistry. This compound features a piperazine ring substituted with a pyridine moiety, which enhances its biological activity. The systematic name reflects its structural components, indicating the presence of both a piperazine and a pyridine group.
This compound can be synthesized through various chemical methodologies, which have been documented in several scientific publications and patents. Notably, it has been studied for its pharmacological properties, particularly as a potential therapeutic agent in neurological disorders and other medical applications.
1-(1-(Pyridin-4-yl)ethyl)piperazine is classified as an organic compound within the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is also categorized under piperazine derivatives, which are known for their diverse biological activities.
The synthesis of 1-(1-(Pyridin-4-yl)ethyl)piperazine can be achieved through several methods:
In laboratory settings, reactions are typically carried out under controlled conditions (temperature, solvent choice) to optimize yield and purity. Common solvents include dimethylformamide or dichloromethane, while bases like potassium carbonate may be used to facilitate nucleophilic substitution reactions.
The molecular formula of 1-(1-(Pyridin-4-yl)ethyl)piperazine is . Its structure consists of:
The compound has distinct physical properties that can be analyzed using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS). The melting point and solubility characteristics are also critical for understanding its behavior in different environments .
1-(1-(Pyridin-4-yl)ethyl)piperazine can participate in various chemical reactions typical for piperazine derivatives:
Reactions are often conducted using standard organic synthesis techniques, including reflux conditions and purification methods such as recrystallization or chromatography for isolating products .
The mechanism of action for 1-(1-(Pyridin-4-yl)ethyl)piperazine is largely based on its interaction with biological targets:
Relevant data includes:
1-(1-(Pyridin-4-yl)ethyl)piperazine has several scientific uses:
Research continues into optimizing its pharmacological properties and expanding its applications within medicinal chemistry .
The strategic incorporation of the piperazine-pyridine hybrid motif represents a significant evolution in rational drug design, driven by the need for compounds with improved polypharmacology profiles. 1-(1-(Pyridin-4-yl)ethyl)piperazine (CAS: 521914-40-9) exemplifies this approach, emerging prominently in the early 21st century alongside the paradigm shift toward multitarget therapeutics. This compound features a chiral center at the ethyl linker, introducing stereochemical complexity that influences receptor binding selectivity—a key consideration in neurological targets where enantioselective interactions are critical [5] [9]. Its development parallels the clinical success of piperazine-containing drugs like palbociclib (CDK4/6 inhibitor) and vortioxetine (multimodal antidepressant), which demonstrated the pharmacophoric versatility of this heterocyclic system in optimizing target engagement and pharmacokinetic properties [9].
The rise of 1-(1-(Pyridin-4-yl)ethyl)piperazine reflects broader trends in medicinal chemistry where molecular hybrids address complex diseases through synergistic modulation of complementary biological pathways. Research into histamine H₃ receptor (H₃R) antagonists revealed unexpected nanomolar affinity at sigma-1 receptors (σ1R), suggesting intrinsic polypharmacology within piperazine-based scaffolds. Structural comparisons demonstrated that replacing piperidine with piperazine in lead compounds (e.g., Ki shift from 3.17 nM to 1531 nM at σ1R) significantly altered receptor selectivity profiles, highlighting the scaffold sensitivity of this chemotype [1]. The ethylpyridine substitution in 1-(1-(Pyridin-4-yl)ethyl)piperazine introduces steric and electronic modulation potential, making it a versatile intermediate for probing diverse target classes.
Drug Name | Therapeutic Category | Key Structural Features | Biological Targets |
---|---|---|---|
Palbociclib | Antineoplastic (Breast cancer) | Piperazine-pyridinyl linkage | CDK4/CDK6 kinases |
Ribociclib | Antineoplastic (Breast cancer) | Piperazine-pyrimidine core | CDK4/CDK6 kinases |
Abemaciclib | Antineoplastic (Breast cancer) | Piperazine-aminopyrimidine | CDK4/CDK6 kinases |
Vortioxetine | Antidepressant | Piperazine-linked pyridine moiety | SERT, 5-HT receptors |
1-(1-(Pyridin-4-yl)ethyl)piperazine | Research compound | Chiral ethyl linker | Neurological/metabolic targets |
The molecular architecture of 1-(1-(Pyridin-4-yl)ethyl)piperazine combines conformational flexibility with directional hydrogen-bonding capacity, creating a versatile pharmacophore for target recognition. The piperazine ring adopts stable chair conformations, positioning its two nitrogen atoms for distinct intermolecular interactions: the basic tertiary amine (pKa ~8.5-10.5) facilitates salt bridge formation with aspartate/glutamate residues in binding pockets, while the secondary amine serves as a hydrogen bond donor/acceptor [5] [6]. The chiral center introduces stereochemical diversity; the (R)- and (S)-enantiomers exhibit differential interactions with asymmetric binding sites in neurological targets like sigma receptors and dopamine D4 subtypes, where enantioselective binding (e.g., ΔKi >10-fold) has been documented for analogous compounds [2] [9].
Computational analyses reveal that the pyridine nitrogen engages in dipole-dipole interactions and water-mediated hydrogen bonds, enhancing binding specificity. Molecular docking studies of structurally related compounds demonstrate that the ethyl spacer provides optimal distance (approximately 5.5-6.5 Å) between the piperazine and pyridine moieties for simultaneous engagement with complementary receptor subpockets [1] [8]. This geometric arrangement mimics endogenous ligand conformations in monoamine receptors and transporters, explaining the prevalence of this scaffold in CNS drug discovery. The electron-deficient pyridine ring also improves membrane permeability by reducing polar surface area (PSA ≈ 32 Ų) compared to phenyl analogs, while maintaining favorable logP values (cLogP ≈ 0.58) that balance solubility and blood-brain barrier penetration [5] [6].
Property | Value/Description | Methodology/Reference |
---|---|---|
Molecular Formula | C₁₁H₁₇N₃ | Canonical representation |
Molecular Weight | 191.28 g/mol | Calculated |
CAS Number | 521914-40-9 | Chemical identifier |
Chiral Centers | 1 (at ethyl linker) | Stereochemical analysis |
logP (cLogP) | 0.58 | Computational prediction |
H-Bond Acceptors | 3 | Calculated |
H-Bond Donors | 1 | Calculated |
Polar Surface Area | ~32 Ų | Computational estimation |
Rotatable Bonds | 3 | Molecular dynamics |
Neurological Applications
The scaffold demonstrates significant promise in neurological disorders through modulation of dopaminergic and sigma receptor systems. Structural analogs featuring the piperazine-ethylpyridine motif exhibit high binding affinity for dopamine D4 receptors (Ki ≤ 6.9 nM) with >91-fold selectivity over D2/D3 subtypes, positioning them as potential therapeutics for cocaine use disorder (CUD) and attention-deficit hyperactivity disorder (ADHD) [2]. In vivo studies demonstrate that these compounds reduce cocaine self-administration in rat models (dose range: 5-30 mg/kg, i.p.), likely through D4 partial agonism that modulates prefrontal cortex signaling without inducing motor side effects associated with non-selective D2 antagonists [2]. Additionally, the scaffold's interaction with σ1R (Ki values in the nanomolar range for related compounds) suggests potential for neuropathic pain management, as σ1R antagonists regulate glutamate release and calcium signaling in pain pathways [1].
Metabolic and Infectious Disease Applications
In metabolic disorders, derivatives containing the piperazine-pyridine core have been explored as insulin sensitizers with reduced side-effect profiles compared to thiazolidinediones (TZDs). Molecular docking studies reveal that these compounds exhibit weak-to-moderate PPARγ agonist activity (Emax ≈ 9-36% at 10 μM) while significantly improving glycemic control in db/db mouse models, suggesting mechanisms beyond classical PPARγ activation [8]. The scaffold's hydrogen-bonding topology enables interaction with residues in the PPARγ ligand-binding domain (e.g., Gln286, Ser289) through water-mediated contacts, potentially explaining its partial agonism profile [8]. Furthermore, structural modifications of the pyridine ring have yielded potent inhibitors of Leishmania CYP5122A1 (sterol C4-methyl oxidase) and CYP51, with compound 18p (featuring imidazole replacement) demonstrating IC₅₀ ≤1 μM against both enzymes. This dual inhibition disrupts sterol biosynthesis in parasites, highlighting applications in neglected tropical diseases [3].
Synthetic Versatility and Optimization
The synthetic accessibility of 1-(1-(Pyridin-4-yl)ethyl)piperazine enables rapid structural diversification. Key reactions include:
This versatility facilitates lead optimization campaigns targeting specific therapeutic applications, from CNS disorders to infectious diseases.
Table 3: Therapeutic Targets and Biological Activities of Scaffold Derivatives
Therapeutic Area | Molecular Targets | Observed Effects | Reference |
---|---|---|---|
Substance Use Disorders | Dopamine D4 receptor | D4 partial agonism, reduced cocaine self-administration | [2] |
Neuropathic Pain | Sigma-1 receptor (σ1R) | Antagonism, modulation of calcium signaling | [1] |
Type 2 Diabetes | PPARγ receptor | Weak partial agonism, improved glycemic control | [8] |
Leishmaniasis | CYP5122A1, CYP51 | Dual enzyme inhibition (IC₅₀ ≤1 μM), sterol disruption | [3] |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8